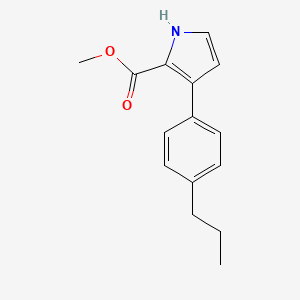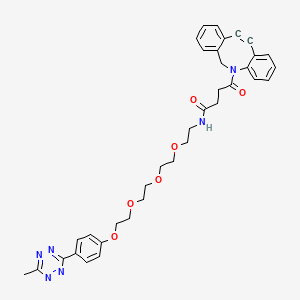
o-(1-Naphthylmethyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(1-Naphthylmethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 1-naphthylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of o-(1-Naphthylmethyl)hydroxylamine hydrochloride typically begins with 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then extracted using an organic solvent such as dichloromethane, followed by drying and recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain optimal reaction conditions.
Automated Purification: Employing automated systems for extraction, drying, and recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(1-Naphthylmethyl)hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the hydroxylamine group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved depend on the specific reaction or application, but generally, it participates in redox reactions and nucleophilic substitution.
Comparison with Similar Compounds
Hydroxylamine Hydrochloride: A simpler derivative with similar reactivity but lacking the naphthylmethyl group.
Methoxyamine Hydrochloride: Another derivative with a methoxy group instead of the naphthylmethyl group.
Ethoxyamine Hydrochloride: Similar to methoxyamine but with an ethoxy group.
Uniqueness:
- The presence of the 1-naphthylmethyl group in o-(1-Naphthylmethyl)hydroxylamine hydrochloride imparts unique chemical properties and reactivity compared to other hydroxylamine derivatives.
- Its structure allows for specific interactions in organic synthesis and potential applications in various fields.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
O-(naphthalen-1-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
InChI Key |
RUGDBRVEODTQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)




![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)


![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)

![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)


